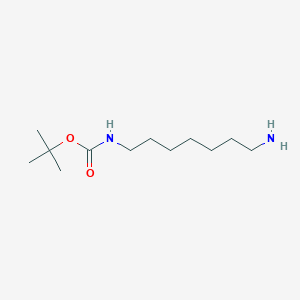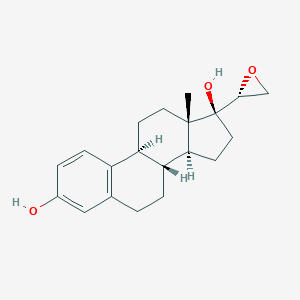
Denpt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Denpt, also known as 2-(2,3-dihydro-1H-perimidin-1-yl)ethan-1-ol, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Denpt has been the subject of scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, denpt has been studied for its potential as an antitumor agent, as well as its ability to inhibit the growth of bacteria and viruses. In agriculture, denpt has been studied for its potential as a pesticide, while in materials science, denpt has been studied for its potential as a polymer stabilizer.
Mécanisme D'action
The mechanism of action of denpt is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. For example, denpt has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Denpt has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and regulation.
Effets Biochimiques Et Physiologiques
Denpt has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the inhibition of angiogenesis. Denpt has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using denpt in lab experiments is that it is relatively easy to synthesize and purify. Additionally, denpt has been shown to have low toxicity in animal studies, which makes it a relatively safe compound to work with. However, one limitation of using denpt in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Orientations Futures
There are several future directions for research on denpt, including further studies on its mechanism of action, as well as its potential applications in medicine, agriculture, and materials science. Additionally, future studies could explore the potential of denpt as a drug delivery agent, as well as its potential as a diagnostic tool for certain diseases. Overall, denpt shows great promise as a versatile and potentially valuable compound for scientific research.
Méthodes De Synthèse
Denpt can be synthesized using a variety of methods, including the reaction of Denptamino-3-methyl-1H-perimidin-1-one with ethylene oxide in the presence of a base, such as potassium carbonate. Other methods include the reaction of Denptamino-3-methyl-1H-perimidin-1-one with ethylene glycol or the reaction of Denptchloro-3-methyl-1H-perimidin-1-one with ethylene oxide.
Propriétés
Numéro CAS |
102651-47-8 |
|---|---|
Nom du produit |
Denpt |
Formule moléculaire |
C20H26O3 |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
(8R,9S,13S,14S,17S)-13-methyl-17-[(2R)-oxiran-2-yl]-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C20H26O3/c1-19-8-6-15-14-5-3-13(21)10-12(14)2-4-16(15)17(19)7-9-20(19,22)18-11-23-18/h3,5,10,15-18,21-22H,2,4,6-9,11H2,1H3/t15-,16-,17+,18-,19+,20-/m1/s1 |
Clé InChI |
DVZRZZJKBCUJGQ-BOQPXBONSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2([C@H]4CO4)O)CCC5=C3C=CC(=C5)O |
SMILES |
CC12CCC3C(C1CCC2(C4CO4)O)CCC5=C3C=CC(=C5)O |
SMILES canonique |
CC12CCC3C(C1CCC2(C4CO4)O)CCC5=C3C=CC(=C5)O |
Synonymes |
20,21-epoxy-19-norpregna-1,3,5(10)-triene-3,17-diol 3,17-dihydroxy-20,21-epoxy-19-norpregna-1,3,5(10)-triene 3,17-dihydroxy-20,21-epoxy-19-norpregna-1,3,5(10)-triene, (20S)-isomer DENPT |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



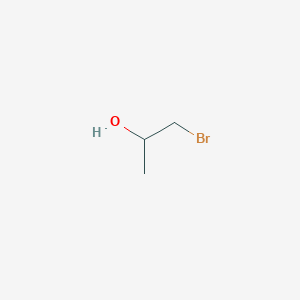
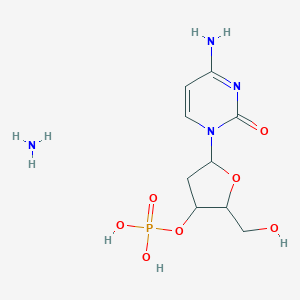
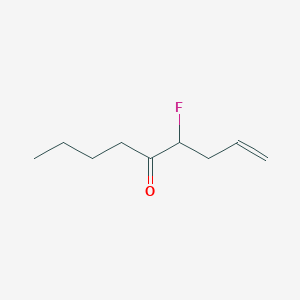
![1-Methylbenzo[e]benzimidazol-2-amine](/img/structure/B8347.png)
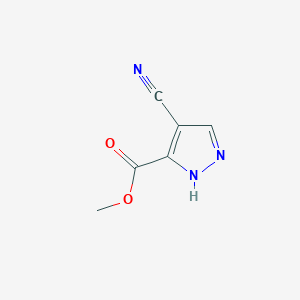
![3-[Dimethyl-[3-(2-methylprop-2-enoylamino)propyl]azaniumyl]propane-1-sulfonate](/img/structure/B8352.png)
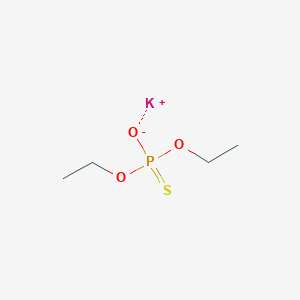
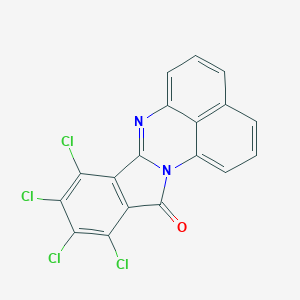
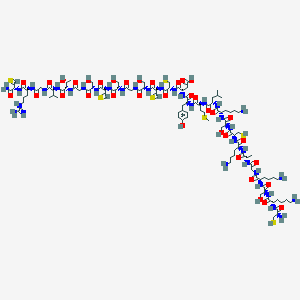

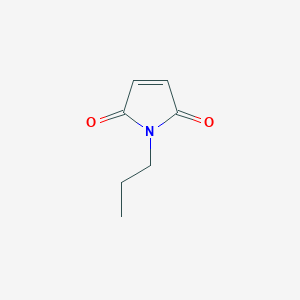

![6-(2,5-Dihydroxyphenyl)-6H-dibenzo[c,e][1,2]oxaphosphinine 6-oxide](/img/structure/B8365.png)
